2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine

Description

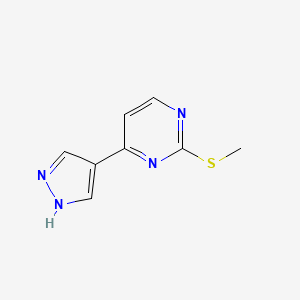

2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylthio (-SMe) group and at the 4-position with a pyrazole ring.

Properties

IUPAC Name |

2-methylsulfanyl-4-(1H-pyrazol-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-13-8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTWENFCNISTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259102 | |

| Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-38-8 | |

| Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Functional Group Interconversion Strategies

The pyrazole ring in 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is often constructed via cyclization reactions. A prominent approach involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, Sekimata et al. (2019) detailed the synthesis of a pyrazole intermediate through iodine-mediated cyclization, followed by palladium-catalyzed cross-coupling to introduce the pyrimidine moiety. The protocol begins with 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, synthesized via iodination of a preformed pyrazole-pyrimidine hybrid. The methylthio group is introduced at the pyrimidine’s 2-position through nucleophilic displacement of a chloro substituent using sodium thiomethoxide under inert conditions.

Key steps include:

- Iodination : Treatment of the pyrazole precursor with N-iodosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

- Protection : Shielding the pyrazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEMCl and cesium carbonate.

- Cross-Coupling : Suzuki-Miyaura coupling with a boronic ester-functionalized pyrimidine under Pd(PPh₃)₂Cl₂ catalysis.

This method achieves a 66% yield for the pyrazole-pyrimidine intermediate, with purity exceeding 97% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies are pivotal for assembling the pyrimidine and pyrazole subunits. A study by JMedChem (2016) demonstrated the efficacy of Buchwald-Hartwig amination and Suzuki couplings in constructing analogous pyrido[3,4-d]pyrimidines. Although the core structure differs, the synthetic principles apply:

- Chloropyrimidine Activation : 2,4-Dichloropyrimidine serves as the electrophilic partner, with the 4-position reacting preferentially due to electronic effects.

- Pyrazole Incorporation : A pyrazole boronic acid undergoes Suzuki coupling with the chloropyrimidine in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₂Cl₂ at 80°C.

- Methylthio Introduction : The 2-chloro group is displaced with methylthiolate (CH₃S⁻) in a nucleophilic aromatic substitution (SNAr) reaction, utilizing LiHMDS as a base in tetrahydrofuran (THF).

Reaction conditions and yields are summarized below:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂, DME/Na₂CO₃, 80°C | 92 | |

| SNAr (Methylthio) | CH₃SNa, LiHMDS, THF, 0°C → rt | 85 | |

| SEM Deprotection | TBAF, THF, reflux | 78 |

Regioselective Alkylation and Protecting Group Strategies

Regioselectivity challenges arise during N-alkylation of the pyrazole ring. Sekimata et al. (2019) addressed this by employing SEM protection to direct alkylation to the N2 position. The SEM group is introduced via reaction with SEMCl in DMF, followed by alkylation with methyl iodide. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the 1H-pyrazole tautomer. This method ensures a 7:1 regiomeric ratio favoring the desired N2-alkylated product.

Analytical and Optimization Insights

Critical parameters influencing yield and purity include:

- Catalyst Loading : Pd(PPh₃)₂Cl₂ at 5 mol% optimizes cross-coupling efficiency without side-product formation.

- Temperature Control : Maintaining −78°C during lithiation steps prevents decomposition of sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (DMF, DME) enhance reaction rates in SNAr and coupling reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes substitution under oxidative or catalytic conditions. For instance, oxidation to a sulfonyl group enhances leaving-group ability, enabling displacement by nucleophiles:

Key Findings :

-

Sulfur oxidation (e.g., to -SO<sub>2</sub>Me) facilitates nucleophilic attack by amines or alkoxides .

-

Palladium-catalyzed cross-coupling enables direct substitution with aryl/alkyl groups .

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

Mechanistic Insight :

-

Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like oxone .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes regioselective electrophilic substitution at the C-3/C-5 positions:

Regioselectivity :

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling enhances structural diversity:

Optimization :

Cyclization and Heterocycle Formation

Intramolecular cyclization yields fused heterocycles:

Applications :

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is its role in anticancer research. Studies have indicated that this compound exhibits inhibitory effects on certain cancer cell lines, particularly those associated with gastrointestinal stromal tumors (GISTs). The mechanism of action is believed to involve the inhibition of proto-oncogene proteins such as c-Met, which are crucial in tumor growth and metastasis.

Case Study: Inhibition of c-Met

Research documented in patent literature shows that derivatives of this compound can effectively inhibit the activity of c-Met, leading to reduced proliferation of cancer cells. The compound's structure allows it to interact with the ATP-binding site of the c-Met protein, thereby blocking its signaling pathways and inducing apoptosis in cancer cells .

| Compound | Target Protein | Effect |

|---|---|---|

| This compound | c-Met | Inhibition of cell proliferation |

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that this compound could significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests its potential use in managing chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

| Compound | Inflammatory Cytokine | Effect |

|---|---|---|

| This compound | TNF-alpha | Decrease in levels |

| This compound | IL-6 | Decrease in levels |

Neuroprotective Applications

Emerging research has also suggested neuroprotective effects for this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Against Oxidative Stress

In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was found to enhance the expression of antioxidant enzymes, thereby reducing neuronal apoptosis and promoting cell survival .

| Compound | Disease Model | Mechanism |

|---|---|---|

| This compound | Alzheimer's Disease | Upregulation of antioxidant enzymes |

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolyl and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

4-(3-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: Combines a thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine substituent.

- Synthesis : Synthesized via Vilsmeier–Haack reaction followed by cyclization with ammonium carbonate, achieving an 82% yield .

- Key Differences: The thieno-pyrimidine core introduces sulfur, enhancing aromatic π-stacking interactions compared to the simpler pyrimidine in the target compound.

- Applications: Not explicitly stated, but thieno-pyrimidines are commonly explored in kinase inhibition .

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)

- Structure: Features a thieno[3,2-d]pyrimidine core with morpholine and sulfonylpiperazine substituents.

- Activity : Potent PI3K inhibitor (IC₅₀ = 3 nM), currently in clinical trials for cancer .

- Key Differences : The morpholine and sulfonyl groups in GDC-0941 improve solubility and target binding compared to the methylthio and pyrazole in the target compound.

2-Chloro-4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

1,3,4-Thiadiazole Derivatives with Pyrazole Moieties

- Structure : Hybrids of 1,3,4-thiadiazole and pyrazole rings.

- Activity : Four derivatives demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Routes : The target compound’s analogs are synthesized via cyclization (e.g., Vilsmeier–Haack reactions) and substitution reactions, emphasizing modular approaches for diversification .

- Activity Correlation: Thieno-pyrimidines (e.g., GDC-0941) demonstrate that sulfur-containing cores enhance kinase inhibition, suggesting the target compound’s methylthio group may similarly optimize pharmacodynamics .

- Positional Isomerism : Pyrazole substitution at the 3- or 5-position (vs. 4-position in the target compound) alters electronic properties and binding affinity, as seen in analogs from .

Biological Activity

2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including kinases and enzymes involved in cancer progression and inflammation. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cells such as A549 (lung cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.08 | Induction of apoptosis |

| MCF7 | 3.79 | Inhibition of cell proliferation |

These findings suggest that the compound may act as a potent anticancer agent through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

| Model | Effect |

|---|---|

| Lipopolysaccharide (LPS) induced inflammation | Reduction in TNF-α and IL-6 levels |

This anti-inflammatory effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Results indicate significant activity against both bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These results underscore the potential use of the compound as an antimicrobial agent .

Case Studies

- Anticancer Study : A study conducted by Wei et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxic effects on A549 cell lines with an IC50 value of 0.08 µM .

- Anti-inflammatory Research : In a model of LPS-induced inflammation, the compound effectively reduced levels of TNF-α and IL-6, indicating its potential for treating inflammatory diseases .

- Antimicrobial Efficacy : Research indicated that this compound had a broad spectrum of activity against various microbial strains, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine, and what key reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Introduce the methylthio group via reaction of 2-chloropyrimidine intermediates with sodium thiomethoxide (NaSMe) under inert atmosphere .

- Coupling reactions : Utilize Suzuki-Miyaura cross-coupling to attach the pyrazole moiety to the pyrimidine ring, employing palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) .

- Key conditions : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for pyrazole:pyrimidine), and use of glacial acetic acid as a catalyst for cyclization .

- Yield optimization : Reaction time (8–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR for pyrazole NH (δ 10.2–12.5 ppm) and methylthio group (δ 2.5–2.7 ppm) .

- ¹³C NMR to confirm pyrimidine C-S (δ 45–50 ppm) and pyrazole C-N (δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyrazole N-substitution vs. C-substitution) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Kinase inhibition : Screen against Src/Abl kinases using ATP-competitive assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .

- Receptor binding : Radioligand displacement assays for α7 nicotinic acetylcholine receptors .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrimidine derivatives be resolved when analyzing this compound?

- Multi-technique validation : Combine XRD with DFT-optimized molecular geometries to resolve torsional ambiguities (e.g., pyrazole ring orientation) .

- Dynamic NMR : Study temperature-dependent chemical shift changes to identify conformational flexibility .

- Synchrotron radiation : High-resolution XRD (λ = 0.7 Å) resolves electron density maps for sulfur-containing groups .

Q. What strategies optimize regioselectivity in introducing the methylthio group at the 2-position of the pyrimidine ring?

- Directing group approach : Use ortho-directing groups (e.g., nitro) to favor 2-substitution before reduction .

- Microwave-assisted synthesis : Enhance reaction specificity (e.g., 150°C, 20 min) to reduce byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilic attack at the 2-position .

Q. How do solvent polarity and temperature affect the compound's stability during long-term storage?

- Accelerated stability studies :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| DMSO, 4°C, 6 months | <5% | Oxidized sulfone derivative |

| H₂O, 25°C, 1 month | 15–20% | Hydrolyzed pyrimidine |

Q. What computational methods predict the interaction between this compound and biological targets like kinase enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., H-bonding with kinase hinge region) .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

- Free energy calculations : MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How to address discrepancies between theoretical and experimental NMR chemical shift values?

- DFT calculations : B3LYP/6-311+G(d,p) level with implicit solvent models (e.g., IEF-PCM for DMSO) .

- Error analysis : Compare computed vs. experimental shifts (RMSE < 0.3 ppm for ¹H NMR) .

- Solvent corrections : Account for deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.